![molecular formula C19H17N3O5S2 B2645076 2-(4-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide CAS No. 898457-16-4](/img/structure/B2645076.png)
2-(4-(4-Methoxyphenylsulfonamido)benzamido)thiophene-3-carboxamide
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene-based analogs have been a topic of interest for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .
Chemical Reactions Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Scientific Research Applications
Synthesis and Characterization
Research on similar thiophene derivatives and benzo[b]thiophene compounds has been conducted to explore their synthesis, structural characterization, and potential biological activities. For instance, the synthesis of benzo[b]thiophene derivatives has been explored, revealing methods for producing variously substituted thiophene compounds with potential applications in material science and medicinal chemistry (Campaigne & Abe, 1975). Similarly, studies on thiophene-3-carboxamide derivatives have demonstrated their antibacterial and antifungal activities, indicating the utility of thiophene compounds in developing new antimicrobial agents (Vasu et al., 2005).
Chemical Properties and Mechanisms
The research on benzenesulfonamides carrying a benzamide moiety, which are analogs to the query compound, has shown significant inhibitory potential against enzymes like carbonic anhydrase and acetylcholinesterase. These findings suggest the role of sulfonamide and benzamide groups in conferring bioactivity, highlighting the chemical's potential in therapeutic applications (Tuğrak et al., 2020).
Potential Applications
The exploration of compounds within this family for their potential as enzyme inhibitors or antibacterial agents indicates a broad spectrum of scientific applications. For instance, novel sulfonamide inhibitors have been studied for their effectiveness against various carbonic anhydrase isoenzymes, demonstrating the potential utility of these compounds in treating conditions like glaucoma (Supuran et al., 2013).
Future Directions
properties
IUPAC Name |
2-[[4-[(4-methoxyphenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-27-14-6-8-15(9-7-14)29(25,26)22-13-4-2-12(3-5-13)18(24)21-19-16(17(20)23)10-11-28-19/h2-11,22H,1H3,(H2,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRGXIAHSFSFFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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